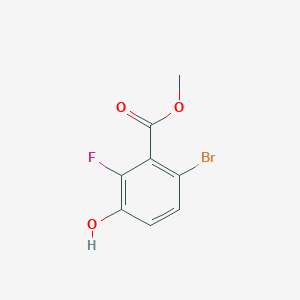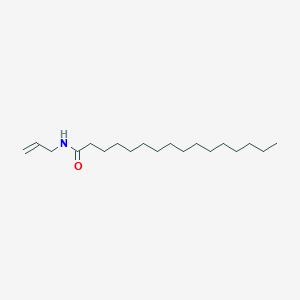
Hexadecanamide, N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-2-propen-1-yl-, also known by its CAS number 102114-99-8, is an organic compound with the molecular formula C19H37NO and a molecular weight of 295.5 g/mol . This compound is characterized by its amide functional group and a long hydrocarbon chain, making it a member of the fatty acid amides family. It has a melting point of 61-63°C and a boiling point of approximately 429.5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-2-propen-1-yl- can be synthesized through the reaction of hexadecanoic acid with 2-propen-1-amine under specific conditions. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Hexadecanamide, N-2-propen-1-yl- often involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Hexadecanoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hexadecanamide, N-2-propen-1-yl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexadecanamide, N-2-propen-1-yl- involves its interaction with specific molecular targets, such as enzymes and receptors involved in lipid metabolism. It can modulate signaling pathways by acting as a ligand for certain receptors, influencing cellular processes like inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: Similar structure but lacks the propenyl group.
Octadecanamide: Contains a longer hydrocarbon chain.
N-2-propen-1-yl-octadecanamide: Similar structure with a longer chain.
Uniqueness
Hexadecanamide, N-2-propen-1-yl- is unique due to its specific combination of a long hydrocarbon chain and a propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
102114-99-8 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-prop-2-enylhexadecanamide |
InChI |
InChI=1S/C19H37NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18-4-2/h4H,2-3,5-18H2,1H3,(H,20,21) |
InChI Key |
BZMVRGBTQHGPIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
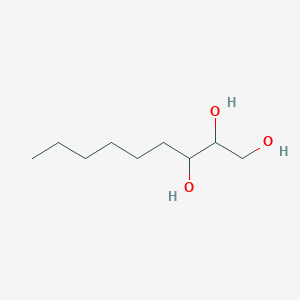
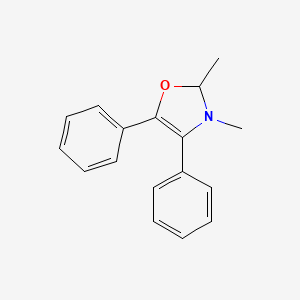
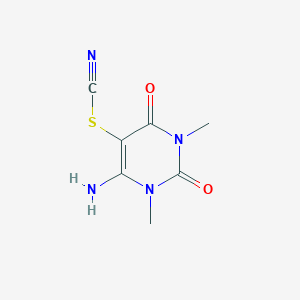
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
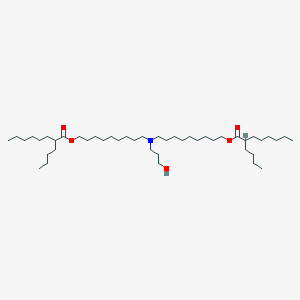
![1-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084082.png)

![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
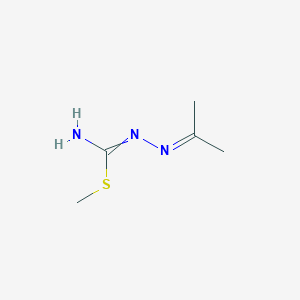
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
